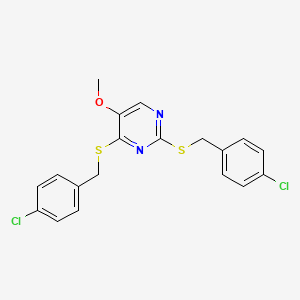
2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine is a synthetic organic compound characterized by the presence of two 4-chlorobenzylsulfanyl groups attached to a pyrimidine ring, with a methoxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine typically involves the reaction of 2,4-dichloro-5-methoxypyrimidine with 4-chlorobenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the pyrimidine ring are replaced by the 4-chlorobenzylsulfanyl groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group or to modify the pyrimidine ring.
Substitution: The chlorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-methoxylated pyrimidine derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and the biological system being studied.
類似化合物との比較
2,4-Dichloro-5-methoxypyrimidine: A precursor in the synthesis of 2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine.
4-Chlorobenzyl mercaptan: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidized derivatives of the compound.
Uniqueness: this compound is unique due to the presence of both 4-chlorobenzylsulfanyl groups and a methoxy group on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
生物活性
2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-methoxypyrimidine with 4-chlorobenzyl mercaptan under basic conditions. Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the pyrimidine ring are replaced by the 4-chlorobenzylsulfanyl groups.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
The exact mechanism of action for this compound is not fully understood; however, it is believed to interact with specific molecular targets such as enzymes or receptors within cells. This interaction may lead to alterations in their activity, resulting in the observed biological effects.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study evaluating the antibacterial efficacy against E. coli and S. aureus demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL, indicating potent antibacterial activity .
- Anticancer Evaluation : In a cancer cell line study, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .
Summary Table of Biological Activities
特性
IUPAC Name |
2,4-bis[(4-chlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-24-17-10-22-19(26-12-14-4-8-16(21)9-5-14)23-18(17)25-11-13-2-6-15(20)7-3-13/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYBNCRZJKADN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SCC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














